molecular formula C8H15N3O B8461639 4-Amino-2-isopropyl-1,5-dimethyl-1H-pyrazol-3(2H)-one

4-Amino-2-isopropyl-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No. B8461639
M. Wt: 169.22 g/mol
InChI Key: DEOTYCYUIIHDKM-UHFFFAOYSA-N
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Patent
US09403810B2

Procedure details

To a solution of (9H-fluoren-9-yl)methyl (2-isopropyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)carbamate (2.047 g, 5.23 mmol) in DMF (30 mL) was added piperidine (2.59 mL, 26.1 mmol) at room temperature. Upon completion of addition the reaction mixture was added to water (30 mL). The resulting suspension was diluted with water (100 mL) and extracted with EtOAc. The combined organics were extracted with 2M HCl (aq) and the acidic aqueous extracts were neutralised with a saturated sodium bicarbonate solution and loaded onto a C18 cartridge. The column was eluted with water and the collected aqueous was slurried with SCX-2 and filtered. The resin was rinsed with MeOH and 7M ammonia in MeOH. The MeOH and aqueous filtrate solvent was removed under reduced pressure. MeOH (150 mL) was added to the resulting mixture, sonicated, filtered and the filtrate was concentrated under reduced pressure. EtOH was added to the resulting mixture and it was filtered. The filtrate was concentrated under reduced pressure. The crude material was adsorbed onto silica and purification by chromatography using a gradient of 0-10% MeOH in DCM afforded crude material. The crude material in MeOH was slurried with SCX-2 (30 g). The suspension was filtered and washed with MeOH. The resin was then eluted with 7M NH3 in MeOH. The methanolic ammonia was concentrated under reduced pressure to afford crude material. The crude material was then adsorbed onto silica and purification by chromatography using a gradient of 0-10% MeOH in DCM afforded the title compound;
Name
(9H-fluoren-9-yl)methyl (2-isopropyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Quantity
2.047 g
Type
reactant
Reaction Step One
Quantity
2.59 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:8](=[O:9])[C:7]([NH:10]C(=O)OCC2C3C=CC=CC=3C3C2=CC=CC=3)=[C:6]([CH3:28])[N:5]1[CH3:29])([CH3:3])[CH3:2].N1CCCCC1>CN(C=O)C.O.CO>[NH2:10][C:7]1[C:8](=[O:9])[N:4]([CH:1]([CH3:2])[CH3:3])[N:5]([CH3:29])[C:6]=1[CH3:28]

Inputs

Step One
Name
(9H-fluoren-9-yl)methyl (2-isopropyl-1,5-dimethyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)carbamate
Quantity
2.047 g
Type
reactant
Smiles
C(C)(C)N1N(C(=C(C1=O)NC(OCC1C2=CC=CC=C2C=2C=CC=CC12)=O)C)C
Name
Quantity
2.59 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
The combined organics were extracted with 2M HCl (aq)
WASH
Type
WASH
Details
The column was eluted with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The resin was rinsed with MeOH and 7M ammonia in MeOH
CUSTOM
Type
CUSTOM
Details
The MeOH and aqueous filtrate solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
MeOH (150 mL) was added to the resulting mixture
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
EtOH was added to the resulting mixture and it
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was adsorbed onto silica and purification by chromatography
CUSTOM
Type
CUSTOM
Details
afforded crude material
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with MeOH
WASH
Type
WASH
Details
The resin was then eluted with 7M NH3 in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The methanolic ammonia was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford crude material
CUSTOM
Type
CUSTOM
Details
The crude material was then adsorbed onto silica and purification by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC=1C(N(N(C1C)C)C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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